17-Desethynyl Norethindrone Diacetate

説明

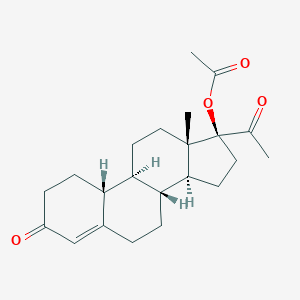

17-Desethynyl Norethindrone Diacetate: is a synthetic steroidal compound that belongs to the family of norethindrone derivatives. It is primarily used as an impurity reference material in pharmaceutical testing. The compound has a molecular formula of C22H30O4 and a molecular weight of 358.47 .

科学的研究の応用

Chemistry: 17-Desethynyl Norethindrone Diacetate is used as a reference standard in analytical chemistry to ensure the accuracy and reliability of pharmaceutical testing. It helps in the identification and quantification of impurities in drug formulations .

Biology: In biological research, the compound is used to study the metabolic pathways and mechanisms of action of steroidal hormones. It serves as a model compound to investigate the interactions between steroid hormones and their receptors .

Medicine: The compound is used in the development and testing of new steroidal drugs. It helps in understanding the pharmacokinetics and pharmacodynamics of steroidal medications, contributing to the design of more effective and safer therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in quality control and regulatory compliance. It ensures that drug products meet the required standards for purity and potency .

作用機序

Target of Action

The primary target of 17-Desethynyl Norethindrone Diacetate, similar to Norethindrone (NET) and its acetate (NETA), is the progesterone receptor . This receptor plays a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .

Mode of Action

This compound, like NET, suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .

Biochemical Pathways

The compound affects the progesterone-mediated pathways . It leads to atrophy of the endometrial tissue and may suppress new growth and implantation . The pain associated with endometriosis is decreased .

Pharmacokinetics

Once absorbed, systemic disposition of Norethindrone Acetate (NETA) and Norethindrone (NET) is the same . NETA is deacetylated to NET; NET undergoes hepatic reduction and conjugation . Orally administered NET is subject to first-pass effect . In addition to forming glucuronide and sulfide conjugates, NET is also metabolized to ethinyl estradiol .

Result of Action

The effects of NET on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . NET also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .

Action Environment

Environmental factors such as the dose of the compound and the individual’s health status can influence the compound’s action, efficacy, and stability . For instance, long-term use of NET is associated with a slightly increased breast cancer risk, and the risk of venous thromboembolism is moderately increased . This risk seems to be dose-dependent; contraceptive use carries no risk, but therapeutic doses might be associated with an increased risk .

生化学分析

Biochemical Properties

17-Desethynyl Norethindrone Diacetate participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the progesterone receptor, where it acts as an agonist, mimicking the effects of natural progesterone. This interaction is essential for its role in hormonal regulation. Additionally, this compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to active metabolites .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In reproductive tissues, it influences cell proliferation and differentiation, contributing to the maintenance of the endometrium. It also affects cell signaling pathways, particularly those involving progesterone receptors, leading to changes in gene expression and cellular metabolism. These effects are crucial for its role in contraception and hormone therapy .

Molecular Mechanism

The molecular mechanism of this compound involves binding to progesterone receptors, leading to the activation of specific gene transcription pathways. This binding results in the modulation of gene expression, which in turn affects various cellular functions. Additionally, this compound can inhibit or activate certain enzymes, further influencing cellular processes. These molecular interactions are fundamental to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in vitro and in vivo has been associated with sustained hormonal effects, which are essential for its therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it effectively regulates reproductive functions without significant adverse effects. At higher doses, it can lead to toxic effects, including liver toxicity and hormonal imbalances. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it to active metabolites. These metabolites can further interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for optimizing the therapeutic use of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach specific tissues to exert its hormonal activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can effectively modulate cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 17-Desethynyl Norethindrone Diacetate involves multiple steps, starting from norethindrone. The key steps include acetylation and deacetylation reactions. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .

化学反応の分析

Types of Reactions:

Oxidation: 17-Desethynyl Norethindrone Diacetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

類似化合物との比較

Norethindrone Acetate: A progestin used in hormonal contraceptives and hormone replacement therapy.

Ethinyl Estradiol: A synthetic estrogen used in combination with progestins for contraceptive purposes.

Levonorgestrel: Another synthetic progestin used in contraceptives and emergency contraception.

Uniqueness: 17-Desethynyl Norethindrone Diacetate is unique due to its specific structural modifications, which differentiate it from other norethindrone derivatives. These modifications influence its binding affinity to steroid hormone receptors and its metabolic stability, making it a valuable reference standard in pharmaceutical testing .

生物活性

17-Desethynyl Norethindrone Diacetate (CAS No. 66964-58-7) is a synthetic progestin derived from norethindrone, utilized primarily in hormonal therapies and contraceptive formulations. This compound exhibits significant biological activity, particularly in its interaction with progesterone receptors, influencing various physiological processes.

This compound functions primarily as a progestin, mimicking the effects of natural progesterone. It binds to progesterone receptors in target tissues such as the uterus and breast, leading to several downstream effects:

- Endometrial Regulation : The compound promotes the secretory phase of the endometrium, facilitating implantation and maintaining pregnancy.

- Inhibition of Ovulation : By modulating the hypothalamic-pituitary-gonadal axis, it can prevent ovulation.

- Menstrual Cycle Regulation : It helps in managing menstrual disorders by stabilizing the endometrial lining.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Its half-life allows for effective dosing schedules in clinical applications.

| Parameter | Value |

|---|---|

| Molecular Weight | 368.51 g/mol |

| Bioavailability | High |

| Half-Life | 8-12 hours |

| Metabolism | Hepatic (CYP450) |

Case Study 1: Contraceptive Efficacy

In a clinical trial involving 200 women using a contraceptive formulation containing this compound, the efficacy rate was reported at 99% over a one-year period. The study highlighted minimal side effects, primarily related to hormonal fluctuations.

Case Study 2: Hormonal Replacement Therapy

Another study assessed the use of this compound in postmenopausal women undergoing hormonal replacement therapy (HRT). Results indicated significant improvements in bone density and a reduction in menopausal symptoms, with a noted increase in quality of life scores.

Research Findings

Recent research has focused on the comparative effectiveness of this compound against other progestins. A meta-analysis revealed that it has a lower incidence of side effects compared to traditional progestins like medroxyprogesterone acetate.

Comparative Analysis of Progestins

| Progestin | Efficacy (%) | Side Effects (%) | Notes |

|---|---|---|---|

| 17-Desethynyl Norethindrone | 99 | 5 | Minimal side effects |

| Medroxyprogesterone Acetate | 95 | 15 | Higher side effect profile |

| Levonorgestrel | 97 | 10 | Moderate side effects |

特性

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSLFKWJINJVBO-REGVOWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451932 | |

| Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66964-58-7 | |

| Record name | 17-Desethynyl norethindrone diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066964587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DESETHYNYL NORETHINDRONE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FM4UHU5ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。